

Nb-Feruloyltryptamine: A Technical Guide to Identification, Analysis, and Biological Activity

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CAS Number: 53905-13-8

This technical guide provides an in-depth overview of **Nb-Feruloyltryptamine**, a naturally occurring bioactive compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, experimental protocols, and known biological activities.

Compound Identification and Properties

Nb-Feruloyltryptamine is chemically known as (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide. It is a conjugate of ferulic acid and tryptamine and has been identified in plants such as Carthamus tinctorius (safflower) and Zea mays.[1]



Property	Value	Reference
CAS Number	53905-13-8	[1]
Molecular Formula	C20H20N2O3	[1]
Molecular Weight	336.4 g/mol	[1]
IUPAC Name	(E)-3-(4-hydroxy-3- methoxyphenyl)-N-[2-(1H- indol-3-yl)ethyl]prop-2-enamide	[1]
InChIKey	LWRQDNUXWLIWDB- VQHVLOKHSA-N	[1]
SMILES	COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C 32)O	[1]

Experimental Protocols Isolation from Safflower Seed Meal

A general protocol for the isolation of related serotonin derivatives from safflower seed meal can be adapted for **Nb-Feruloyltryptamine**.[2][3] This typically involves extraction with ethanol, followed by column chromatography techniques.

Protocol Outline:

- Extraction: Dried safflower seed meal is extracted with 95% ethanol under reflux. The resulting extract is concentrated under reduced pressure.
- Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.
- Purification: Fractions containing the target compound are further purified using Sephadex
 LH-20 and semi-preparative High-Performance Liquid Chromatography (HPLC).[3]





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Figure 1: Isolation workflow for **Nb-FeruloyItryptamine**.

Chemical Synthesis

While a specific, detailed protocol for the synthesis of **Nb-Feruloyltryptamine** was not found in the immediate search results, a general approach involves the amidation reaction between ferulic acid and tryptamine. This typically requires activation of the carboxylic acid group of ferulic acid.

Analytical Identification

2.3.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is crucial for the quantification of **Nb-Feruloyltryptamine**. While a specific protocol for this compound is not detailed in the provided results, a general approach can be outlined based on methods for similar compounds.

Parameter	Recommended Condition
Column	C18 reverse-phase (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate	1.0 mL/min
Detection	UV at approximately 310-320 nm
Column Temperature	25 °C

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation of **Nb-Feruloyltryptamine**.

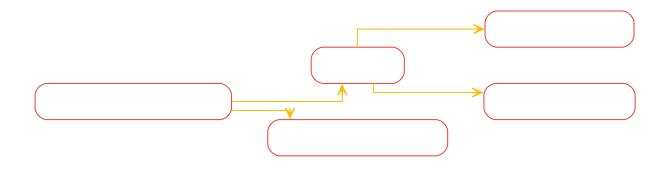


¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.82 (s, 1H, indole-NH), 8.18 (t, J = 5.6 Hz, 1H, amide-NH), 7.50 (d, J = 7.8 Hz, 1H), 7.32 (d, J = 8.1 Hz, 1H), 7.20 (d, J = 15.7 Hz, 1H), 7.12 (s, 1H), 7.05 (t, J = 7.5 Hz, 1H), 6.97 (t, J = 7.4 Hz, 1H), 6.78 (d, J = 8.1 Hz, 1H), 6.55 (d, J = 15.7 Hz, 1H), 3.80 (s, 3H, -OCH₃), 3.46 (q, J = 6.9 Hz, 2H), 2.89 (t, J = 7.4 Hz, 2H).

¹³C-NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.8, 148.9, 147.8, 138.9, 136.3, 127.3, 126.9, 122.6, 121.2, 119.8, 118.6, 118.4, 115.9, 112.5, 111.5, 110.8, 55.9, 40.1, 25.4.

2.3.3. Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern of **Nb-FeruloyItryptamine**. Tryptamine derivatives are known to undergo N-Cα bond dissociation during ESI, which can be a characteristic fragmentation.[4] In positive ion mode, the protonated molecule [M+H]⁺ is observed.



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Figure 2: Analytical workflow for **Nb-Feruloyltryptamine**.

Biological Activity and Signaling Pathways

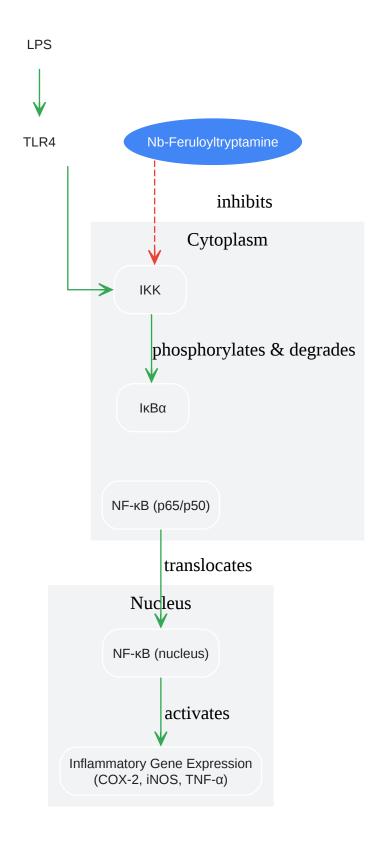
Nb-Feruloyltryptamine and related compounds exhibit significant anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

A closely related compound, N-feruloylserotonin, has been shown to inhibit inflammation induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages. This anti-inflammatory effect is mediated through the suppression of the NF-kB signaling pathway.[5][6] N-feruloylserotonin



was also found to stimulate sirtuin1 (SIRT1) and promote the forkhead box protein O1 (FOXO1) signaling pathways.[5]





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Figure 3: Proposed anti-inflammatory signaling pathway.

Antioxidant Activity

The antioxidant capacity of **Nb-Feruloyltryptamine** can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay Protocol:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare various concentrations of Nb-Feruloyltryptamine in a suitable solvent.
- Add the Nb-Feruloyltryptamine solution to the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at approximately 517 nm.
- Calculate the percentage of radical scavenging activity. [7][8]

ABTS Radical Scavenging Assay Protocol:

- Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
- Dilute the ABTS++ solution with a suitable buffer to an absorbance of ~0.7 at 734 nm.
- Add various concentrations of Nb-Feruloyltryptamine to the ABTS++ solution.
- Incubate at room temperature for a defined period (e.g., 6 minutes).
- Measure the absorbance at 734 nm.
- Calculate the percentage of inhibition.[7][9]



The antioxidant activity of compounds like **Nb-Feruloyltryptamine** may also involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[10][11][12][13]



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Figure 4: Potential Nrf2 antioxidant signaling pathway.

Conclusion

Nb-Feruloyltryptamine is a promising natural compound with significant anti-inflammatory and antioxidant potential. This guide provides a foundational understanding of its identification, analysis, and biological activities, serving as a valuable resource for further research and development in the fields of pharmacology and medicinal chemistry. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

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